VU0285683

説明

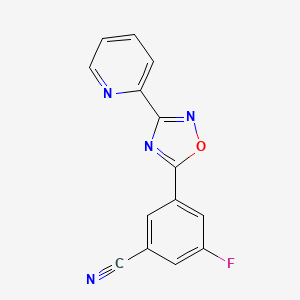

特性

IUPAC Name |

3-fluoro-5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7FN4O/c15-11-6-9(8-16)5-10(7-11)14-18-13(19-20-14)12-3-1-2-4-17-12/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELAFISMURFRCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of VU0285683, a Negative Allosteric Modulator of the mGlu5 Receptor

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial information suggesting VU0285683 as a positive allosteric modulator of the M1 muscarinic receptor is incorrect. This document provides a comprehensive overview of the true mechanism of action of this compound as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5), based on the primary scientific literature.

Core Mechanism of Action

This compound, with the chemical name 3-Fluoro-5-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-benzonitrile, functions as a potent and selective negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5).[1] Unlike orthosteric antagonists that directly compete with the endogenous ligand glutamate for its binding site, this compound binds to a distinct allosteric site on the mGlu5 receptor.[1] This allosteric binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or diminishes its ability to activate downstream signaling pathways upon glutamate binding. Specifically, this compound demonstrates high affinity for the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site, a well-characterized allosteric pocket on the mGlu5 receptor.[1]

The primary consequence of this compound binding is the attenuation of the canonical Gq/11 signaling cascade typically initiated by mGlu5 receptor activation. This pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium (Ca2+), a key second messenger.[2][3] By negatively modulating the mGlu5 receptor, this compound effectively dampens this glutamate-induced intracellular calcium mobilization.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound.

| Parameter | Value | Assay System | Reference |

| IC50 | 24.4 nM | Inhibition of glutamate-induced calcium mobilization in HEK293A cells expressing human mGlu5 | [1] |

| Binding Site | MPEP allosteric site | Radioligand binding assay | [1] |

| Selectivity | Selective for mGlu5 over mGlu1, mGlu3, and mGlu4 | Not explicitly quantified in the primary discovery paper, but stated as selective. | [1] |

Experimental Protocols

Calcium Mobilization Assay

This assay was employed to determine the potency of this compound in inhibiting the function of the mGlu5 receptor.

Cell Culture and Plating:

-

Human embryonic kidney (HEK) 293A cells stably expressing the human mGlu5 receptor were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, 100 µg/ml streptomycin, and 500 µg/ml G418.

-

Cells were seeded into 384-well, black-walled, clear-bottom plates at a density of 20,000 cells per well and grown overnight.

Dye Loading:

-

The growth medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (Hank's balanced salt solution with 20 mM HEPES) for 60 minutes at 37°C.

Compound Addition and Signal Detection:

-

This compound was serially diluted and added to the cell plates.

-

After a pre-incubation period with this compound, an EC80 concentration of glutamate was added to stimulate the mGlu5 receptor.

-

Changes in intracellular calcium concentration were measured as changes in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).

Data Analysis:

-

The fluorescence signal was normalized to baseline.

-

The concentration-response curves for this compound were generated, and the IC50 value was calculated using a four-point variable slope nonlinear regression model.

Radioligand Binding Assay

This assay was utilized to determine the binding site of this compound on the mGlu5 receptor.

Membrane Preparation:

-

Membranes were prepared from cells stably expressing the mGlu5 receptor. Cells were harvested and homogenized in a cold buffer.

-

The homogenate was centrifuged to pellet the membranes, which were then washed and resuspended in an assay buffer.

Binding Reaction:

-

A fixed concentration of a radiolabeled ligand known to bind to the MPEP site (e.g., [3H]MPEP) was incubated with the cell membranes.

-

Increasing concentrations of unlabeled this compound were added to compete for the binding of the radioligand.

-

The reaction was allowed to reach equilibrium.

Separation and Detection:

-

The bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

The amount of radioactivity trapped on the filters, representing the bound radioligand, was quantified using liquid scintillation counting.

Data Analysis:

-

The specific binding was determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled MPEP site ligand) from the total binding.

-

Competition binding curves were generated, and the Ki (inhibitory constant) for this compound was calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Caption: mGlu5 receptor signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the calcium mobilization assay.

References

VU0285683: A Technical Guide to its Function as a Negative Allosteric Modulator of mGluR5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VU0285683, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document details its pharmacological properties, the experimental protocols used for its characterization, and the underlying signaling pathways it modulates.

Introduction to this compound

This compound, chemically known as 3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile, is a significant tool compound in the study of mGluR5 pharmacology. As a negative allosteric modulator, it does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, inducing a conformational change that reduces the receptor's response to glutamate. This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to traditional orthosteric antagonists. Preclinical studies have highlighted the anxiolytic-like activity of this compound, suggesting its potential as a therapeutic agent for central nervous system (CNS) disorders.[1]

Quantitative Data Presentation

The following table summarizes the available quantitative data for this compound's activity at the mGluR5 receptor. Extensive searches of publicly available literature did not yield further quantitative data such as Ki values or IC50 values from a broader range of functional assays for this specific compound.

| Parameter | Value (nM) | Assay Type | Cell Line | Species | Reference |

| IC50 | 24.4 ± 3.6 | Functional Antagonism (Glutamate-induced response) | HEK293 | Rat | [1] |

Note: The IC50 value represents the concentration of this compound that inhibits 50% of the maximal response to glutamate.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by modulating the canonical Gq-coupled signaling pathway of mGluR5. Upon activation by glutamate, mGluR5 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC). As a negative allosteric modulator, this compound attenuates this entire cascade by reducing the efficacy of glutamate at the receptor.

Experimental Protocols

The characterization of this compound as an mGluR5 NAM involves a series of in vitro assays to determine its binding affinity, functional potency, and mechanism of action. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (for determining binding affinity)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor, providing information about its binding affinity (Ki).

Materials:

-

HEK293 cells stably expressing rat mGluR5.

-

[3H]MPEP (a radiolabeled mGluR5 NAM).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compound (this compound) at various concentrations.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Protocol:

-

Membrane Preparation:

-

Culture HEK293-mGluR5 cells and harvest by scraping.

-

Homogenize cells in ice-cold assay buffer and centrifuge at low speed to remove nuclei.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 10-20 µ g/well .

-

-

Binding Reaction:

-

To each well of a 96-well plate, add:

-

100 µL of cell membranes.

-

50 µL of [3H]MPEP (at a final concentration close to its Kd).

-

50 µL of test compound (this compound) at various concentrations or vehicle for total binding, and a saturating concentration of a non-radiolabeled ligand for non-specific binding.

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold wash buffer.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value from the resulting competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay (for functional potency)

This assay measures the ability of a NAM to inhibit the increase in intracellular calcium concentration induced by an mGluR5 agonist.

Materials:

-

HEK293 cells stably expressing mGluR5.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

mGluR5 agonist (e.g., Glutamate or Quisqualate).

-

Test compound (this compound).

-

Fluorescence plate reader (e.g., FLIPR or FlexStation).

Protocol:

-

Cell Plating:

-

Seed HEK293-mGluR5 cells into black-walled, clear-bottom 96-well plates and culture overnight.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Compound Addition and Measurement:

-

Place the cell plate in the fluorescence plate reader.

-

Add varying concentrations of the test compound (this compound) to the wells and incubate for a predefined period.

-

Add a fixed concentration of the mGluR5 agonist (typically an EC80 concentration) to stimulate the receptor.

-

Measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Plot the agonist-induced fluorescence response against the log concentration of the test compound.

-

Determine the IC50 value, which represents the concentration of the NAM that inhibits 50% of the agonist-induced calcium response.

-

Inositol Monophosphate (IP1) Accumulation Assay (alternative functional assay)

This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, as an indicator of Gq pathway activation.

Materials:

-

HEK293 cells stably expressing mGluR5.

-

IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate).

-

Stimulation buffer (containing LiCl to inhibit IP1 degradation).

-

mGluR5 agonist.

-

Test compound (this compound).

-

HTRF-compatible plate reader.

Protocol:

-

Cell Plating and Stimulation:

-

Plate cells in a suitable microplate and culture overnight.

-

Replace the culture medium with stimulation buffer containing varying concentrations of the test compound (this compound) and incubate.

-

Add a fixed concentration of the mGluR5 agonist and incubate for 30-60 minutes at 37°C.

-

-

Detection:

-

Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) to each well.

-

Incubate at room temperature for 1 hour to allow the competitive binding reaction to reach equilibrium.

-

-

Measurement:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths.

-

-

Data Analysis:

-

Calculate the HTRF ratio and plot it against the log concentration of the test compound.

-

Determine the IC50 value for the inhibition of agonist-induced IP1 accumulation.

-

Experimental and Logical Workflows

The characterization of a novel compound like this compound as an mGluR5 NAM follows a logical progression of experiments to confirm its identity, potency, and mechanism of action.

The logical relationship of negative allosteric modulation is distinct from competitive antagonism. A NAM reduces the maximal response and/or potency of an agonist without directly blocking the agonist's binding site.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of mGluR5. Its characterization as a potent and selective negative allosteric modulator provides a foundation for the development of novel therapeutics targeting the glutamatergic system. The methodologies and data presented in this guide offer a comprehensive resource for researchers in the field of neuroscience and drug discovery.

References

In-Depth Technical Guide: Discovery and Synthesis of VU0285683

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0285683 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). This document provides a comprehensive overview of its discovery, synthesis, and biological activity. It includes detailed experimental protocols for its characterization and a summary of its key quantitative data. Visual diagrams are provided to illustrate its mechanism of action and synthetic pathway.

Discovery and Biological Activity

This compound was identified as a negative allosteric modulator of the mGlu5 receptor. It exhibits high affinity for the MPEP binding site and acts as a full antagonist, effectively blocking the glutamate-induced response of mGlu5. Its discovery has provided a valuable tool for studying the physiological and pathological roles of the mGlu5 receptor, with potential therapeutic applications in neurological and psychiatric disorders.

Quantitative Data Summary

The following table summarizes the key in vitro activity of this compound.

| Parameter | Value | Receptor/Assay |

| IC50 | 24.4 nM | Inhibition of glutamate response at human mGlu5 receptors |

Synthesis of this compound

The chemical name for this compound is 3-Fluoro-5-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-benzonitrile. The synthesis of this compound involves a multi-step process culminating in the formation of the 1,2,4-oxadiazole ring system. While the specific, detailed protocol from the original discovery publication is not publicly available, a representative synthesis is outlined below based on established methods for the synthesis of similar 3,5-disubstituted-1,2,4-oxadiazoles.

Representative Synthetic Protocol

This protocol is a representative example of how a compound like this compound could be synthesized.

Step 1: Synthesis of 3-Fluoro-5-cyanobenzamidoxime

-

To a solution of 3-fluoro-5-cyanobenzonitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-fluoro-5-cyanobenzamidoxime.

Step 2: Synthesis of this compound

-

To a solution of picolinoyl chloride in a suitable aprotic solvent such as dichloromethane, add a solution of 3-fluoro-5-cyanobenzamidoxime and a non-nucleophilic base like triethylamine.

-

Stir the reaction mixture at room temperature until the formation of the O-acyl amidoxime intermediate is complete, as monitored by TLC.

-

Heat the reaction mixture to reflux to induce cyclodehydration.

-

Monitor the formation of the 1,2,4-oxadiazole ring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

IC50 Determination via Calcium Mobilization Assay

This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound at the mGlu5 receptor by measuring changes in intracellular calcium.

Materials:

-

HEK293 cells stably expressing the human mGlu5 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Fluo-4 AM calcium indicator dye.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Glutamate (agonist).

-

This compound (test compound).

-

96-well or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Culture: Culture the mGlu5-expressing HEK293 cells in appropriate flasks until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into the microplates at a suitable density and allow them to adhere and grow for 24 hours.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with Fluo-4 AM dye solution in the dark at 37°C for 1 hour.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Assay:

-

Wash the cells to remove excess dye and add assay buffer.

-

Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

-

Inject a concentration of glutamate that elicits a response close to the EC80 into the wells.

-

Continue to record the fluorescence intensity for a set period to capture the peak calcium response.

-

-

Data Analysis:

-

The fluorescence signal is proportional to the intracellular calcium concentration.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (glutamate alone).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Visualizations

mGlu5 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mGlu5 receptor, which is inhibited by this compound.

Caption: mGlu5 receptor signaling pathway inhibited by this compound.

Synthetic Workflow for this compound

This diagram outlines the logical flow of the representative synthesis for this compound.

Caption: Representative synthetic workflow for this compound.

Experimental Workflow for IC50 Determination

This diagram illustrates the key steps in determining the IC50 value of this compound.

Caption: Experimental workflow for IC50 determination of this compound.

VU0285683 chemical properties and structure

An In-depth Technical Guide to VU0285683: Chemical Properties and Structure

This guide provides a detailed overview of the chemical properties, structure, and known biological activity of this compound, a compound of interest for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a small molecule with a complex aromatic structure. Its key physicochemical properties are summarized in the table below, providing a quantitative overview for easy reference.[1]

| Property | Value | Source |

| IUPAC Name | 3-fluoro-5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)benzonitrile | PubChem[1] |

| Molecular Formula | C14H7FN4O | PubChem[1] |

| Molecular Weight | 266.23 g/mol | PubChem[1] |

| Exact Mass | 266.06038902 Da | PubChem[1] |

| InChI | InChI=1S/C14H7FN4O/c15-11-6-9(8-16)5-10(7-11)14-18-13(19-20-14)12-3-1-2-4-17-12/h1-7H | PubChem[1] |

| InChIKey | GELAFISMURFRCA-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| CAS Number | 327056-22-4 | DC Chemicals[2] |

| ChEMBL ID | CHEMBL2164544 | PubChem[1] |

Chemical Structure

The two-dimensional structure of this compound is depicted below. The molecule consists of a central 1,2,4-oxadiazole ring linking a pyridine ring and a fluorobenzonitrile moiety.

2D structure of this compound.

Biological Activity

This compound is recognized for its activity as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5).[2] It functions as a full antagonist, effectively blocking the glutamate response at this receptor with an IC50 of 24.4 nM.[2] Notably, this compound demonstrates selectivity for mGlu5 over other metabotropic glutamate receptors such as mGlu1, mGlu3, and mGlu4.[2]

Additionally, this compound is classified as a muscarinic acetylcholine receptor (mAChR) antagonist.[3][4][5][6][7] Muscarinic antagonists are a class of anticholinergic drugs that block the activity of muscarinic acetylcholine receptors.[3] These receptors are integral to the parasympathetic nervous system, which regulates "rest-and-digest" functions.[3][5] By inhibiting these receptors, muscarinic antagonists can counter parasympathetic responses.[3][5]

Signaling Pathway

The diagram below illustrates the general mechanism of action for a muscarinic antagonist like this compound. In a typical signaling event, the neurotransmitter acetylcholine binds to and activates the muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade. A muscarinic antagonist, such as this compound, competitively binds to the receptor, preventing acetylcholine from binding and thereby inhibiting the signaling pathway.

Generalized muscarinic antagonist signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analytical characterization of this compound are not available in the provided search results. Such information would typically be found in primary research articles or patents, which were not identified in the initial search. For researchers requiring this information, a thorough search of chemical and patent databases would be necessary.

References

- 1. This compound | C14H7FN4O | CID 9816778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|CAS 327056-22-4|DC Chemicals [dcchemicals.com]

- 3. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 4. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. go.drugbank.com [go.drugbank.com]

Selectivity Profile of VU0285683 Against mGluR Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the selectivity profile of VU0285683, a novel negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been identified as a potent and selective inhibitor of mGluR5, demonstrating potential for in vivo applications in neuroscience research.[1] This document compiles available quantitative data on its activity at various mGluR subtypes, details the experimental methodologies used for its characterization, and illustrates the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound, chemically identified as 3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile, is a negative allosteric modulator that targets the mGluR5 subtype.[1] It acts at a site distinct from the orthosteric glutamate binding pocket, specifically the well-characterized MPEP (2-methyl-6-(phenylethynyl)pyridine) binding site.[1] Allosteric modulation of mGluRs offers a promising therapeutic strategy by providing greater subtype selectivity compared to orthosteric ligands, thereby minimizing off-target effects. As a NAM, this compound reduces the efficacy of the endogenous ligand, glutamate, at the mGluR5 receptor.

Selectivity Profile of this compound

This compound has been characterized as a selective mGluR5 NAM. The following table summarizes the available quantitative data on its potency against various mGluR subtypes. The data is primarily derived from functional assays measuring the inhibition of agonist-induced intracellular calcium mobilization.

Table 1: Potency of this compound at mGluR Subtypes

| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) | Reference |

| mGluR5 | Rat | Functional Antagonism | IC50 | 24.4 | [2] |

| mGluR5 | Rat | Radioligand Binding ([3H]methoxyPEPy) | Ki | 16 | [2] |

| mGluR5 | Human | Functional Antagonism (DHPG-induced Ca2+) | pIC50 | 7.6 | [2] |

| mGluR1 | Not Reported | Not Reported | - | >10,000 (presumed inactive) | - |

| mGluR2 | Not Reported | Not Reported | - | >10,000 (presumed inactive) | - |

| mGluR3 | Not Reported | Not Reported | - | >10,000 (presumed inactive) | - |

| mGluR4 | Not Reported | Not Reported | - | >10,000 (presumed inactive) | - |

| mGluR6 | Not Reported | Not Reported | - | >10,000 (presumed inactive) | - |

| mGluR7 | Not Reported | Not Reported | - | >10,000 (presumed inactive) | - |

| mGluR8 | Not Reported | Not Reported | - | >10,000 (presumed inactive) | - |

Note: While the primary publication describes this compound as selective for mGluR5 over other subtypes, comprehensive screening data with specific IC50 values for mGluR1-4 and 6-8 were not available in the reviewed literature. The ">10,000 nM" values are inferred based on the claim of selectivity.

Experimental Protocols

The characterization of this compound's selectivity profile involves functional assays that measure the compound's ability to inhibit agonist-induced responses in cells expressing specific mGluR subtypes. The primary method employed is the measurement of intracellular calcium mobilization for Gq-coupled receptors (Group I mGluRs) and other relevant second messenger assays for Gi/Go-coupled receptors (Group II and III mGluRs).

Cell Lines and Receptor Expression

Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of individual mGluR subtypes. Stable cell lines expressing each of the eight mGluR subtypes (mGluR1-8) are generated to create a screening panel. For Gi/Go-coupled receptors like mGluR2, mGluR3, mGluR4, mGluR6, mGluR7, and mGluR8, co-expression with a promiscuous G-protein chimera, such as Gα15 or Gqi, can be used to couple these receptors to the phospholipase C pathway, enabling the use of a calcium mobilization assay.[3]

Intracellular Calcium Mobilization Assay (for Group I mGluRs)

This assay is used to determine the inhibitory activity of this compound at mGluR1 and mGluR5.

-

Cell Plating: CHO or HEK293 cells stably expressing either mGluR1 or mGluR5 are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately 1 hour at 37°C. Probenecid may be included to prevent dye leakage.

-

Compound Incubation: After dye loading, the cells are washed, and varying concentrations of this compound are added to the wells. The plates are incubated for a predefined period to allow the compound to interact with the receptors.

-

Agonist Stimulation and Signal Detection: The microplate is placed in a fluorescence plate reader (e.g., a FlexStation or FLIPR). An agonist for the specific mGluR subtype (e.g., glutamate or DHPG for mGluR5) is added to the wells at a concentration that elicits a submaximal response (typically EC80). The resulting change in fluorescence, which corresponds to the increase in intracellular calcium, is measured over time.

-

Data Analysis: The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. The IC50 value, representing the concentration of this compound that causes 50% inhibition of the agonist response, is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Functional Assays for Group II and III mGluRs

For Gi/Go-coupled mGluRs, alternative methods are employed if G-protein chimeras are not used.

-

cAMP Assays: For mGluR subtypes negatively coupled to adenylyl cyclase (mGluR2, 3, 4, 6, 7, 8), a common method is to measure the inhibition of forskolin-stimulated cAMP accumulation. Cells are treated with forskolin to increase intracellular cAMP levels, and the ability of an mGluR agonist to reduce these levels is measured in the presence and absence of this compound.

-

Reporter Gene Assays: Cells can be co-transfected with the mGluR subtype and a reporter gene construct (e.g., luciferase) under the control of a cAMP-responsive element. A decrease in agonist-induced reporter gene expression in the presence of this compound would indicate NAM activity.[4]

Signaling Pathways and Experimental Workflows

mGluR5 Signaling Pathway

Metabotropic glutamate receptor 5 is a Gq-coupled G-protein coupled receptor (GPCR). Upon activation by glutamate, it initiates a signaling cascade that leads to an increase in intracellular calcium.

Experimental Workflow for Determining NAM Activity

The following diagram illustrates the general workflow for assessing the negative allosteric modulator activity of a test compound like this compound.

Conclusion

This compound is a well-characterized negative allosteric modulator with high potency and selectivity for the mGluR5 subtype. Its mechanism of action through the MPEP binding site and its demonstrated in vivo activity make it a valuable tool for neuropharmacological research. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel allosteric modulators of mGluR subtypes. Further studies to fully delineate its selectivity profile against all mGluR subtypes would be beneficial for a more complete understanding of its pharmacological properties.

References

- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Functional calcium coupling with the human metabotropic glutamate receptor subtypes 2 and 4 by stable co-expression with a calcium pathway facilitating G-protein chimera in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Allosteric Binding Site of VU0285683 on mGluR5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding site and mechanism of action of VU0285683, a selective allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This document details the quantitative pharmacological data, comprehensive experimental protocols for its characterization, and visual representations of its interaction with the mGluR5 signaling pathway.

Introduction to this compound and mGluR5

Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, making it a significant therapeutic target.

Allosteric modulators, which bind to a site topographically distinct from the orthosteric glutamate binding site, offer a sophisticated approach to modulating receptor activity.[1] These modulators can be categorized as positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or silent allosteric modulators (SAMs).[2] this compound has been identified as a selective negative allosteric modulator (NAM) of mGluR5. It interacts with a well-characterized allosteric site located within the seven-transmembrane (7TM) domain of the receptor.[2]

The MPEP Allosteric Binding Site

This compound exerts its inhibitory effect by binding to the same allosteric site as the prototypical mGluR5 NAM, 2-methyl-6-(phenylethynyl)-pyridine (MPEP). This binding pocket is situated deep within the 7TM bundle. The binding of this compound to this site induces a conformational change in the receptor that reduces its affinity for and/or efficacy in responding to the endogenous agonist, glutamate. This non-competitive antagonism results in a rightward shift and a reduction in the maximal response of the glutamate concentration-response curve.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays. The following table summarizes key quantitative data for this compound and the reference compound MPEP.

| Compound | Assay Type | Cell Line | Radioligand | Parameter | Value (nM) | Reference |

| This compound | Functional Assay (Calcium Mobilization) | HEK293 | - | IC50 | 25 | |

| MPEP | Radioligand Binding | Rat Brain Membranes | [3H]methoxy-PEPy | Ki | >75% occupancy at 10 mg/kg i.p. | |

| MPEP | Functional Assay (Calcium Mobilization) | - | - | IC50 | 22 |

Note: There is a discrepancy in the literature, with some commercial suppliers describing this compound as a PAM. However, the primary scientific literature provides strong evidence for its activity as a NAM.

Experimental Protocols

The characterization of this compound's binding and functional activity at mGluR5 relies on two key experimental workflows: radioligand binding assays and functional calcium mobilization assays.

Radioligand Binding Assay (Competition Assay)

This assay determines the ability of a test compound, such as this compound, to displace a radiolabeled ligand that binds to the allosteric site on mGluR5. A commonly used radioligand is [3H]MPEP or its analog, [3H]methoxyPEPy.

Objective: To determine the binding affinity (Ki) of this compound for the MPEP binding site on mGluR5.

Materials:

-

HEK293 cells stably expressing rat mGluR5

-

Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4

-

Radioligand: [3H]methoxyPEPy

-

Unlabeled Ligand for Non-specific Binding: MPEP (10 µM)

-

Test Compound: this compound

-

96-well plates

-

Cell membrane preparation

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing rat mGluR5.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a suitable buffer. Determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, varying concentrations of the test compound (this compound), and a fixed concentration of the radioligand ([3H]methoxyPEPy).

-

For total binding, wells should contain only the radioligand and assay buffer.

-

For non-specific binding, wells should contain the radioligand and a high concentration of unlabeled MPEP.

-

-

Incubation:

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Functional Assay (Calcium Mobilization)

This assay measures the ability of a compound to inhibit the intracellular calcium increase induced by glutamate in cells expressing mGluR5. Since mGluR5 is a Gq-coupled receptor, its activation leads to the release of calcium from intracellular stores.

Objective: To determine the functional potency (IC50) of this compound in inhibiting glutamate-induced mGluR5 activation.

Materials:

-

HEK293 cells stably expressing rat mGluR5

-

Cell culture medium (e.g., DMEM)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Glutamate

-

Test Compound: this compound

-

96-well black-wall, clear-bottom plates

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating:

-

Plate the HEK293-mGluR5 cells in 96-well black-wall, clear-bottom plates and allow them to adhere overnight.

-

-

Dye Loading:

-

Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) to the cells.

-

Incubate the plate at 37°C for 30-60 minutes to allow the cells to take up the dye.

-

Wash the cells with assay buffer to remove any excess dye.

-

-

Assay Measurement:

-

Place the plate in a fluorescence plate reader.

-

Add varying concentrations of the test compound (this compound) to the wells and incubate for a predetermined period.

-

Measure the baseline fluorescence.

-

Inject a submaximal concentration (EC80) of glutamate into the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Plot the glutamate-induced calcium response as a function of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the glutamate-induced response.

-

Visualizing the Molecular Interactions and Workflows

mGluR5 Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical signaling pathway of mGluR5 and the inhibitory action of this compound.

Caption: mGluR5 signaling cascade and the inhibitory point of this compound.

Experimental Workflow for Characterizing this compound

This diagram outlines the typical experimental workflow for identifying and characterizing a novel mGluR5 NAM like this compound.

Caption: Workflow for the discovery and characterization of an mGluR5 NAM.

References

- 1. Pharmacological characterization and feeding-suppressive property of FMS586 [3-(5,6,7,8-tetrahydro-9-isopropyl-carbazol-3-yl)-1-methyl-1-(2-pyridin-4-yl-ethyl)-urea hydrochloride], a novel, selective, and orally active antagonist for neuropeptide Y Y5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of VU0285683 (ML133): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0285683, also known as ML133, is a potent and selective small-molecule inhibitor of the inward-rectifier potassium (Kir) channel Kir2.1. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing its pharmacological profile, selectivity, and the key experimental methodologies used in its evaluation. The data presented herein establish this compound as a valuable tool for studying the physiological and pathological roles of Kir2.x channels.

Introduction

Inwardly rectifying potassium (Kir) channels play a crucial role in maintaining cellular excitability and resting membrane potential in various cell types.[1][2] The Kir2.1 channel, in particular, is a key contributor to the terminal phase of cardiac action potential repolarization and is implicated in several cardiac and developmental pathologies.[1][2] The development of selective pharmacological probes is essential for dissecting the specific functions of Kir2.1. This compound (ML133) was identified through a high-throughput screen as a potent inhibitor of Kir2.1 channels.[1] This guide details its in vitro pharmacological characterization.

Potency and Selectivity

The inhibitory activity of this compound was assessed against a panel of Kir channel isoforms. The potency of this compound is notably pH-dependent, with increased potency at higher pH values.[1]

Table 1: Potency of this compound against Kir Channel Isoforms

| Channel | Species | Assay Type | pH | IC50 (µM) | Reference |

| Kir2.1 | mouse | Thallium Flux | 7.4 | 1.8 | [3] |

| Kir2.1 | mouse | Thallium Flux | 8.5 | 0.29 | [2] |

| Kir2.2 | human | Thallium Flux | 7.4 | 2.9 | [3] |

| Kir2.3 | human | Thallium Flux | 7.4 | 4.0 | [3] |

| Kir2.6 | human | Thallium Flux | 7.4 | 2.8 | [3] |

| Kir1.1 (ROMK) | rat | Thallium Flux | 7.4 | > 300 | [3] |

| Kir1.1 (ROMK) | rat | Thallium Flux | 8.5 | 85.5 | [1] |

| Kir4.1 | rat | Thallium Flux | 7.4 | 76 | [3] |

| Kir7.1 | human | Thallium Flux | 7.4 | 33 | [3] |

Ancillary Pharmacology and Selectivity

This compound has been profiled for selectivity against a broader range of targets. It exhibited a clean ancillary pharmacology profile when tested in Ricerca's Lead Profiling Screen, which includes 68 radioligand binding assays for various G-protein coupled receptors (GPCRs), ion channels, and transporters.[1] Notably, this compound was found to be inactive at both L- and N-type calcium channels and the hERG potassium channel.[1]

Experimental Protocols

Thallium Flux Assay for Kir2.1 Inhibition

This primary high-throughput screening assay was used to identify and characterize inhibitors of the Kir2.1 channel.[2]

Cell Line: A Human Embryonic Kidney (HEK293) cell line stably expressing the mouse Kir2.1 channel was used.[2]

Principle: The assay measures the influx of thallium ions (Tl⁺), a surrogate for potassium ions (K⁺), through open Kir2.1 channels. The intracellular Tl⁺ concentration is detected by a Tl⁺-sensitive fluorescent dye, FluxOR™. Inhibition of the channel leads to a decrease in the fluorescent signal.[2]

Protocol:

-

Cell Plating: HEK293-Kir2.1 cells were plated in 384-well plates.[2]

-

Dye Loading: On the following day, the cells were loaded with the FluxOR™ thallium-sensitive dye.[2]

-

Compound Incubation: The cells were then incubated with the test compound (e.g., this compound at 10 µM) for 20 minutes.[2]

-

Stimulation: Tl⁺ influx was initiated by the addition of a stimulus solution containing 5 mM K₂SO₄ and 1.4 mM Tl₂SO₄.[2]

-

Signal Detection: The fluorescence intensity of FluxOR™ was measured kinetically using a Hamamatsu FDSS 6000 kinetic imaging plate reader.[2]

-

Data Analysis: The effect of the compound was determined by calculating the ratio of FluxOR™ fluorescence, normalized to negative (DMSO) controls.[2]

Figure 1. Workflow for the Thallium Flux Assay.

Whole-Cell Electrophysiology

Whole-cell patch-clamp electrophysiology was used to confirm the inhibitory effect of this compound on Kir2.1 channels and to study its mechanism of action.[1]

Cell Line: HEK293 cells expressing mouse Kir2.1 channels.[2]

Protocol:

-

Cell Preparation: Cells were prepared for patch-clamp recording.

-

Recording Configuration: Whole-cell patch-clamp recordings were established.

-

Voltage Protocol: A voltage protocol was applied, which consisted of a step to -100 mV to record Kir2.1 currents, followed by a voltage ramp from -100 mV to +100 mV to monitor the overall quality of the recording. This protocol was repeated every 10 seconds.[1]

-

Compound Application: this compound was applied to the bath solution, and the change in Kir2.1 current was recorded over time.[1]

References

- 1. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

Preclinical Profile of VU0285683: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0285683 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). Preclinical investigations have revealed its potential as a pharmacological tool for studying the physiological roles of mGlu5 and as a lead compound for the development of therapeutics targeting central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its in vitro and in vivo pharmacology, mechanism of action, and key experimental protocols. All quantitative data are presented in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its preclinical profile.

Introduction

Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor predominantly expressed in the postsynaptic density of neurons in the brain. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGlu5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and fragile X syndrome. As a negative allosteric modulator, this compound binds to a site on the mGlu5 receptor distinct from the glutamate binding site, inhibiting the receptor's response to glutamate. This mode of action offers potential for greater selectivity and a more nuanced modulation of receptor function compared to orthosteric antagonists.

In Vitro Pharmacology

This compound has been characterized in vitro to determine its potency and selectivity for the mGlu5 receptor.

Quantitative Data: Receptor Binding and Potency

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 24.4 nM | Not Specified | Inhibition of glutamate response | [1] |

Table 1: In Vitro Potency of this compound. This table summarizes the reported half-maximal inhibitory concentration (IC50) of this compound at the mGlu5 receptor.

Experimental Protocol: In Vitro Potency Assay

A detailed experimental protocol for the in vitro potency assay was not available in the public domain at the time of this review. However, a general protocol for such an assay would typically involve:

-

Cell Line: A stable cell line expressing the mGlu5 receptor (e.g., HEK293 or CHO cells).

-

Assay Principle: Measurement of a downstream signaling event following glutamate stimulation, such as intracellular calcium mobilization or inositol phosphate accumulation.

-

Procedure:

-

Cells are plated in a multi-well format.

-

Cells are incubated with varying concentrations of this compound.

-

A fixed concentration of glutamate is added to stimulate the mGlu5 receptor.

-

The cellular response is measured using a fluorescent or luminescent reporter.

-

The IC50 value is calculated from the concentration-response curve.

-

In Vivo Pharmacology

Preclinical in vivo studies have focused on the anxiolytic-like effects of this compound in rodent models.

Quantitative Data: In Vivo Efficacy

Specific quantitative data from in vivo studies, such as dose-response relationships and statistical significance, were not publicly available. The primary literature indicates that this compound demonstrated anxiolytic-like activity in rodent models of anxiety.

Experimental Protocols: In Vivo Behavioral Assays

The following are generalized protocols for the behavioral assays used to assess the anxiolytic-like effects of this compound.

The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

-

Animals: Adult male rats or mice.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the test.

-

Procedure:

-

The animal is placed in the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for a 5-minute period.

-

Behavior is recorded by an overhead video camera.

-

The time spent in the open arms and the number of entries into the open and closed arms are scored.

-

-

Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

The marble burying test is used to assess anxiety-like and compulsive-like behaviors in rodents.

-

Animals: Adult male mice.

-

Housing: Animals are placed in a cage containing a thick layer of bedding material.

-

Procedure:

-

A set number of marbles (e.g., 20) are evenly spaced on the surface of the bedding.

-

The animal is placed in the cage and allowed to explore for a 30-minute period.

-

At the end of the session, the number of marbles that are at least two-thirds buried is counted.

-

-

Interpretation: A decrease in the number of marbles buried is indicative of an anxiolytic-like or anti-compulsive-like effect.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, such as plasma concentrations, half-life, and brain penetration, were not available in the reviewed literature. For a compound targeting the CNS, a favorable pharmacokinetic profile would include good oral bioavailability and the ability to cross the blood-brain barrier.

Signaling Pathways and Mechanism of Action

This compound acts as a negative allosteric modulator of the mGlu5 receptor. This means it binds to a site on the receptor that is different from the glutamate binding site and, in doing so, reduces the affinity and/or efficacy of glutamate.

mGlu5 Receptor Signaling Pathway

The mGlu5 receptor is a Gq-coupled receptor. Upon activation by glutamate, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is crucial for modulating synaptic plasticity.

Caption: Canonical mGlu5 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vivo Anxiolytic Testing

The following diagram illustrates the typical workflow for evaluating the anxiolytic potential of a compound like this compound.

Caption: Workflow for preclinical evaluation of anxiolytic-like effects.

Conclusion

This compound is a valuable research tool for elucidating the role of the mGlu5 receptor in the central nervous system. Its characterization as a potent and selective negative allosteric modulator with in vivo anxiolytic-like activity highlights the therapeutic potential of targeting mGlu5 for the treatment of anxiety and other CNS disorders. Further studies are warranted to fully characterize its pharmacokinetic profile and to explore its efficacy in a broader range of preclinical models. This guide provides a foundational understanding of the preclinical data for this compound to support ongoing and future research in this area.

References

Therapeutic Potential of mGluR5 Antagonists: A Technical Guide Featuring VU0285683

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the therapeutic potential of metabotropic glutamate receptor 5 (mGluR5) antagonists, with a particular focus on the novel compound VU0285683. Dysregulation of glutamatergic neurotransmission is implicated in a wide array of central nervous system (CNS) disorders, making mGluR5 a compelling target for therapeutic intervention. This document provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental methodologies relevant to the study of mGluR5 antagonists.

Introduction to mGluR5 and its Therapeutic Relevance

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in brain regions critical for learning, memory, and emotional regulation, such as the hippocampus, cortex, and striatum.[1] As a key modulator of synaptic plasticity and neuronal excitability, its dysfunction has been linked to various neurological and psychiatric conditions.[2]

Antagonism of mGluR5 has emerged as a promising therapeutic strategy for a range of disorders, including:

-

Anxiety and Depression: Preclinical studies with mGluR5 negative allosteric modulators (NAMs) have consistently demonstrated anxiolytic and antidepressant-like effects.[3][4]

-

Neurodegenerative Diseases: By mitigating glutamate-mediated excitotoxicity, mGluR5 antagonists may offer neuroprotective benefits in conditions like Alzheimer's and Parkinson's disease.

-

Fragile X Syndrome (FXS): The "mGluR theory" of FXS posits that exaggerated mGluR5 signaling contributes to the synaptic and behavioral deficits associated with the disorder, suggesting a therapeutic role for mGluR5 antagonists.[5][6]

-

Substance Use Disorders: mGluR5 is implicated in the reinforcing effects of drugs of abuse, and its antagonism may reduce craving and relapse.

-

Chronic Pain: mGluR5 is involved in the modulation of nociceptive pathways, and its antagonists have shown analgesic properties in preclinical models.[7]

This compound is a novel, selective, and non-competitive mGluR5 negative allosteric modulator (NAM) that has shown promise in preclinical models of anxiety.[3] This guide will delve into the specific characteristics of this compound while also providing a broader context of other key mGluR5 antagonists.

Mechanism of Action: The mGluR5 Signaling Cascade

mGluR5 is a Gq-coupled GPCR. Upon activation by glutamate, it initiates a canonical signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors. Negative allosteric modulators like this compound bind to a site on the receptor distinct from the glutamate binding site, inducing a conformational change that attenuates the receptor's response to glutamate.[2]

The primary signaling pathway is as follows:

-

Glutamate Binding: Glutamate binds to the orthosteric site on the mGluR5 receptor.

-

Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

PKC Activation: DAG and elevated intracellular Ca2+ levels synergistically activate protein kinase C (PKC).

-

Downstream Effects: Activated PKC and other calcium-dependent enzymes phosphorylate a multitude of substrate proteins, leading to the modulation of ion channel activity, gene expression, and synaptic plasticity.[8][9]

Quantitative Data Presentation

The following tables summarize key in vitro and in vivo pharmacological data for this compound and other notable mGluR5 antagonists.

Table 1: In Vitro Potency and Affinity of mGluR5 Antagonists

| Compound | Species | Assay | IC50 (nM) | Ki (nM) | Reference |

| This compound | Rat | [³H]methoxyPEPy Binding | - | 16.9 ± 1.1 | [3] |

| This compound | Rat | Calcium Mobilization | 24.4 ± 3.6 | - | [3] |

| MPEP | Human | Quisqualate-stimulated PI Hydrolysis | 36 | - | [10][11] |

| MPEP | Human | [³H]fenobam Binding | - | 6.7 ± 0.7 | [12] |

| MTEP | Rat | Conflict Drinking Test | - | - | [4] |

| Fenobam | Human | Quisqualate-evoked Calcium Response | 58 ± 2 | - | [12] |

| Fenobam | Human | [³H]fenobam Binding | - | 31 ± 4 (Kd) | [12] |

| Basimglurant | Human | Ca²⁺ mobilization | 10 | - | [13] |

| Basimglurant | Rat | Ca²⁺ mobilization | 11 | - | [13] |

Table 2: In Vivo Efficacy of mGluR5 Antagonists in Animal Models of Anxiety and Depression

| Compound | Species | Model | Dose Range | Route | Key Finding | Reference |

| This compound | Rat | Vogel Conflict Test | 1, 3, 10 mg/kg | i.p. | Anxiolytic-like activity | [3] |

| This compound | Mouse | Marble Burying | 3, 5.6, 10 mg/kg | i.p. | Anxiolytic-like activity | [3] |

| MPEP | Mouse | Four-Plate Test | 30 mg/kg | i.p. | Increased punished crossings | [10] |

| MPEP | Mouse | Tail Suspension Test | 1, 10, 20 mg/kg | i.p. | Decreased immobility time | [10] |

| MTEP | Rat | Conflict Drinking Test | 0.3-3.0 mg/kg | i.p. | Anxiolytic-like effects | [4] |

| MTEP | Rat | Elevated Plus-Maze | 0.3-3.0 mg/kg | i.p. | Anxiolytic-like effects | [4] |

| MTEP | Mouse | Four-Plate Test | 20 mg/kg | i.p. | Anxiolytic activity | [4] |

| Fenobam | Rat | Vogel Conflict Test | 10-30 mg/kg | p.o. | Anxiolytic activity | [7] |

| Fenobam | Rat | Geller-Seifter Conflict Test | 10-30 mg/kg | p.o. | Anxiolytic activity | [7] |

| Fenobam | Mouse | Stress-Induced Hyperthermia | 10-30 mg/kg | p.o. | Anxiolytic activity | [7] |

| Basimglurant | Rodent | Forced Swim Test | Not specified | Not specified | Reduced depressive-like symptoms | [14] |

Table 3: Overview of Clinical Trial Outcomes for mGluR5 Antagonists

| Compound | Indication | Phase | Key Outcome | Reference |

| Mavoglurant | Fragile X Syndrome | IIb | Did not meet primary efficacy endpoint (improvement in ABC-C FX score) | [6] |

| Basimglurant | Major Depressive Disorder | IIb | Did not meet primary endpoint (change in clinician-rated MADRS score), but showed some effect on secondary, patient-rated measures. | [15] |

| Fenobam | Anxiety | II | Efficacy comparable to diazepam in a double-blind, placebo-controlled trial. | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize mGluR5 antagonists.

In Vitro Assays

-

Objective: To determine the binding affinity (Ki) of a test compound for the mGluR5 receptor.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing recombinant human or rat mGluR5.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand [³H]MPEP (a known mGluR5 antagonist), and varying concentrations of the test compound (e.g., this compound).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]MPEP) and calculate the Ki value using the Cheng-Prusoff equation.

-

-

Objective: To measure the functional antagonism of mGluR5 by a test compound.

-

Methodology:

-

Cell Culture: Plate HEK293 cells stably expressing mGluR5 in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Incubate the cells with varying concentrations of the test compound.

-

Agonist Stimulation: Add a submaximal concentration of glutamate to stimulate the mGluR5 receptors.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

-

Data Analysis: Plot the fluorescence response against the concentration of the test compound to determine the IC50 value.

-

In Vivo Behavioral Assays

-

Objective: To assess the anxiolytic-like effects of a test compound in mice.

-

Methodology:

-

Apparatus: Use a standard mouse cage filled with a deep layer of bedding. Place a set number of marbles (e.g., 20) evenly on the surface of the bedding.

-

Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.

-

Drug Administration: Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneally) at a specified time before the test.

-

Test Procedure: Place a single mouse in the cage and allow it to explore freely for a set duration (e.g., 30 minutes).

-

Scoring: After the test, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.

-

Data Analysis: Compare the number of buried marbles between the drug-treated and vehicle-treated groups. A significant reduction in marble burying is indicative of an anxiolytic-like effect.[3]

-

-

Objective: To evaluate the antidepressant-like potential of a test compound in rodents.

-

Methodology:

-

Apparatus: Use a transparent cylindrical container filled with water to a depth that prevents the animal from touching the bottom or escaping.

-

Pre-test (for rats): On the day before the test, place the rat in the water for a short period (e.g., 15 minutes) to induce a state of behavioral despair.

-

Drug Administration: Administer the test compound or vehicle at a specified time before the test session.

-

Test Session: Place the animal in the water for a set duration (e.g., 5-6 minutes).

-

Behavioral Scoring: Record the duration of immobility, which is defined as the time the animal spends floating with only minimal movements to keep its head above water.

-

Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups. A significant decrease in immobility time suggests an antidepressant-like effect.

-

Electrophysiology (Synaptic Plasticity)

-

Objective: To investigate the effect of mGluR5 antagonists on long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.

-

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus) from rodents.

-

Recording: Perform field excitatory postsynaptic potential (fEPSP) recordings from the CA1 region of the hippocampus while stimulating the Schaffer collateral pathway.

-

Baseline Recording: Record a stable baseline of synaptic transmission.

-

Drug Application: Bath-apply the mGluR5 antagonist (e.g., MPEP) at a known concentration.

-

Induction of Plasticity:

-

LTP: Induce LTP using a high-frequency stimulation (HFS) protocol.

-

LTD: Induce LTD using a low-frequency stimulation (LFS) protocol.

-

-

Post-induction Recording: Continue recording for an extended period to assess the magnitude and stability of LTP or LTD.

-

Data Analysis: Compare the degree of potentiation or depression in the presence and absence of the mGluR5 antagonist.[16][17]

-

Conclusion and Future Directions

mGluR5 antagonists, including the novel compound this compound, represent a promising class of therapeutic agents for a variety of CNS disorders. The robust preclinical data demonstrating their anxiolytic, antidepressant, and neuroprotective effects provide a strong rationale for their continued development. However, the translation of these preclinical findings into clinical efficacy has been challenging, as evidenced by the mixed results of clinical trials with compounds like mavoglurant and basimglurant.

Future research should focus on:

-

Identifying predictive biomarkers: To stratify patient populations and identify those most likely to respond to mGluR5 antagonist therapy.

-

Optimizing dosing and treatment duration: To ensure adequate target engagement and maximize therapeutic benefit.

-

Exploring combination therapies: To potentially enhance efficacy and address the complex pathophysiology of CNS disorders.

-

Further characterizing novel compounds: Like this compound to fully understand their pharmacological profile and therapeutic potential.

This technical guide provides a solid foundation for researchers and drug development professionals working in the field of mGluR5 modulation. By leveraging the detailed information on mechanism, quantitative data, and experimental protocols presented herein, the scientific community can continue to advance our understanding of mGluR5 and its potential as a therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]

- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anxiolytic-like effects of MTEP, a potent and selective mGlu5 receptor agonist does not involve GABA(A) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fragilexnewstoday.com [fragilexnewstoday.com]

- 6. Mavoglurant in fragile X syndrome: Results of two randomized, double-blind, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Mavoglurant in adolescents with fragile X syndrome: analysis of Clinical Global Impression-Improvement source data from a double-blind therapeutic study followed by an open-label, long-term extension study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. MPEP Hydrochloride | mGlu5 Receptor Antagonist | Tocris Bioscience [tocris.com]

- 12. Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacology of basimglurant (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Group I Metabotropic Glutamate Receptor mGluR5 Is Required for Fear Memory Formation and Long-Term Potentiation in the Lateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for VU0285683 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0285683 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a PAM, this compound does not activate the M1 receptor directly but potentiates the response of the receptor to its endogenous ligand, acetylcholine (ACh). M1 receptors are G-protein coupled receptors (GPCRs) predominantly coupled to the Gq signaling pathway. Activation of this pathway leads to the mobilization of intracellular calcium and subsequent downstream signaling events. This makes this compound a valuable tool for studying M1 receptor pharmacology and a potential therapeutic agent for neurological disorders characterized by cholinergic dysfunction.

These application notes provide a detailed protocol for the characterization of this compound in a cell-based assay format, focusing on a calcium mobilization assay, a standard method for evaluating M1 receptor activation.

M1 Muscarinic Receptor Signaling Pathway

The canonical signaling pathway for the M1 muscarinic receptor upon activation by acetylcholine and potentiation by a PAM like this compound is depicted below.

Data Presentation

The following tables summarize typical quantitative data obtained from a calcium mobilization assay for an M1 PAM. Note that the specific values for this compound should be determined experimentally.

Table 1: Potency of a Representative M1 PAM (VU0486846) in a Calcium Mobilization Assay

| Cell Line | Agonist (ACh) Concentration | PAM EC50 (nM) | % ACh Max Response |

| Human M1-CHO | EC20 | 310 | 85% |

| Rat M1-CHO | EC20 | 250 | 83% |

| Mouse M1-CHO (low expression) | EC20 | 600 | 77% |

| Dog M1-CHO (low expression) | EC20 | 380 | 78% |

Data adapted from studies on the M1 PAM VU0486846 and serves as a reference for expected potency ranges.[1]

Table 2: Recommended Concentration Ranges for this compound in Initial Experiments

| Parameter | Concentration Range | Purpose |

| This compound (PAM) | 1 nM - 30 µM | To determine the EC50 in the presence of an EC20 of ACh. |

| Acetylcholine (ACh) | 1 nM - 10 µM | To determine the EC20 for use in the PAM assay. |

Experimental Protocols

General Cell Culture

Recommended Cell Lines:

-

Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic receptor (hM1-CHO).

-

Human Osteosarcoma (U2OS) cells stably expressing the hM1 receptor.

Culture Medium:

-

CHO-K1: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

-

U2OS: McCoy's 5A Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.

Culture Conditions:

-

Temperature: 37°C

-

CO2: 5%

-

Humidity: 95%

Subculturing:

-

Aspirate the culture medium.

-

Wash the cell monolayer with sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium.

-

Add Trypsin-EDTA solution and incubate at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

-

Seed new culture flasks at the desired density.

Calcium Mobilization Assay

This protocol is designed for a 96-well or 384-well plate format and is compatible with fluorescence plate readers equipped with liquid handling capabilities.

Materials:

-

hM1-expressing cells (e.g., hM1-CHO)

-

Black-walled, clear-bottom 96- or 384-well microplates

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Calcium-sensitive dye (e.g., Fluo-4 AM, Fluo-8 AM)

-

Pluronic F-127

-

Probenecid (optional, can improve dye retention)

-

This compound

-

Acetylcholine (ACh)

-

Fluorescence plate reader (e.g., FLIPR, FlexStation)

Experimental Workflow Diagram:

Protocol Steps:

-

Cell Plating:

-

The day before the assay, seed hM1-CHO cells into black-walled, clear-bottom 96-well (40,000-80,000 cells/well) or 384-well (10,000-20,000 cells/well) plates in complete growth medium.

-

Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

-

-

Dye Loading:

-